Predicted Physicochemical Profile Differentiates N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide from Alkyl‑Amide Congeners
Computational prediction indicates that the phenoxyacetamide side‑chain increases topological polar surface area (tPSA) and hydrogen‑bond acceptor count relative to the propionamide analog [1]. Specifically, N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide has a predicted tPSA of ~ 71 Ų and 5 H‑bond acceptors, whereas the propionamide analog exhibits tPSA ~ 58 Ų and 3 H‑bond acceptors [2]. This shift in polarity is expected to modulate solubility, permeability, and off‑target promiscuity, making the phenoxyacetamide derivative a preferred candidate when balancing potency with ADME properties .
| Evidence Dimension | Topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | ~71 Ų (predicted) |
| Comparator Or Baseline | Propionamide analog: ~58 Ų (predicted) |
| Quantified Difference | Δ tPSA ≈ 13 Ų |
| Conditions | Computational prediction (SwissADME / PubChem descriptors) |
Why This Matters
A 13 Ų increase in tPSA can significantly reduce passive membrane permeability, guiding selection for target tissues where moderate permeability is desired.
- [1] PubChem predicted properties for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenoxyacetamide and analogs. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] SwissADME. Calculated physicochemical parameters for small molecules. http://www.swissadme.ch View Source
